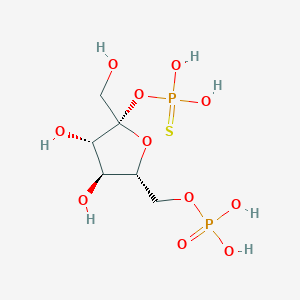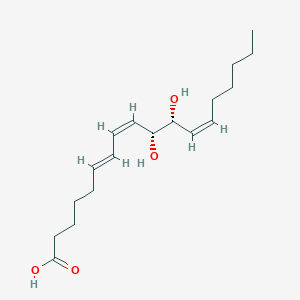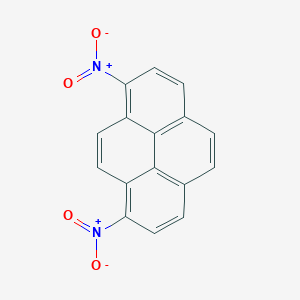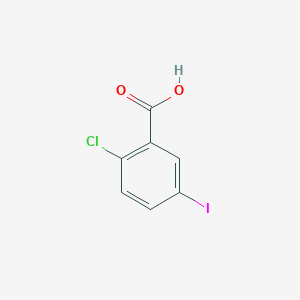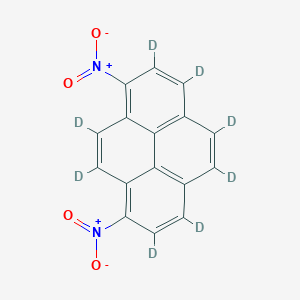
4,5-Dimethylpyrimidine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethylpyrimidine 1-oxide (DMPO) is a heterocyclic compound that has been widely used in scientific research as a spin trap for the detection of reactive oxygen species (ROS). DMPO is a stable and nontoxic compound that can react with various types of ROS, including superoxide, hydroxyl radical, and peroxyl radical, to form stable adducts. The use of DMPO as a spin trap has greatly facilitated the study of ROS in various biological systems.
Mécanisme D'action
The mechanism of action of 4,5-Dimethylpyrimidine 1-oxide as a spin trap is based on its ability to react with various types of ROS to form stable adducts. The reaction between 4,5-Dimethylpyrimidine 1-oxide and ROS results in the formation of a stable nitroxide radical, which can be detected by various spectroscopic methods, including electron paramagnetic resonance (EPR) spectroscopy. The formation of the 4,5-Dimethylpyrimidine 1-oxide-ROS adducts provides important information about the nature and kinetics of ROS in biological systems.
Biochemical and Physiological Effects
4,5-Dimethylpyrimidine 1-oxide has been shown to have a number of biochemical and physiological effects in various biological systems. 4,5-Dimethylpyrimidine 1-oxide has been shown to protect cells and tissues from oxidative damage by scavenging ROS and reducing oxidative stress. 4,5-Dimethylpyrimidine 1-oxide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 4,5-Dimethylpyrimidine 1-oxide has been shown to have anti-aging effects by reducing oxidative damage and improving mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4,5-Dimethylpyrimidine 1-oxide as a spin trap has several advantages for lab experiments. 4,5-Dimethylpyrimidine 1-oxide is a stable and nontoxic compound that can be easily synthesized and purified. 4,5-Dimethylpyrimidine 1-oxide has a high reactivity with various types of ROS, which allows for the detection of ROS in various biological systems. However, there are also some limitations to the use of 4,5-Dimethylpyrimidine 1-oxide. 4,5-Dimethylpyrimidine 1-oxide can react with other molecules in biological systems, which can result in the formation of false-positive adducts. In addition, 4,5-Dimethylpyrimidine 1-oxide can also be oxidized by some ROS, which can result in the formation of 4,5-Dimethylpyrimidine 1-oxide-oxo adducts.
Orientations Futures
The use of 4,5-Dimethylpyrimidine 1-oxide as a spin trap has great potential for future research in various areas of biology and medicine. Some of the future directions for the use of 4,5-Dimethylpyrimidine 1-oxide include:
1. Development of new 4,5-Dimethylpyrimidine 1-oxide derivatives with improved reactivity and selectivity for specific types of ROS.
2. Application of 4,5-Dimethylpyrimidine 1-oxide in the study of the role of ROS in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
3. Development of new methods for the detection of 4,5-Dimethylpyrimidine 1-oxide-ROS adducts, including the use of fluorescence and mass spectrometry.
4. Application of 4,5-Dimethylpyrimidine 1-oxide in the study of the mechanisms of action of antioxidants and other ROS scavengers.
5. Development of new strategies for the delivery of 4,5-Dimethylpyrimidine 1-oxide to specific tissues and organs for the detection of ROS in vivo.
In conclusion, 4,5-Dimethylpyrimidine 1-oxide is a versatile compound that has been widely used in scientific research as a spin trap for the detection of ROS in various biological systems. The use of 4,5-Dimethylpyrimidine 1-oxide has greatly facilitated the study of ROS in various biological processes and has provided important insights into the role of ROS in health and disease. The future directions for the use of 4,5-Dimethylpyrimidine 1-oxide are promising and will likely lead to new discoveries in the field of oxidative stress and redox biology.
Méthodes De Synthèse
4,5-Dimethylpyrimidine 1-oxide can be synthesized by various methods, including the reaction of 4,5-dimethylpyrimidine with hydrogen peroxide, the oxidation of 4,5-dimethylpyrimidine with potassium permanganate, and the reaction of 4,5-dimethylpyrimidine with ozone. The most commonly used method for the synthesis of 4,5-Dimethylpyrimidine 1-oxide is the reaction of 4,5-dimethylpyrimidine with hydrogen peroxide in the presence of a catalyst, such as tungstic acid or molybdic acid.
Applications De Recherche Scientifique
4,5-Dimethylpyrimidine 1-oxide has been widely used in scientific research as a spin trap for the detection of ROS in various biological systems, including cells, tissues, and organs. The use of 4,5-Dimethylpyrimidine 1-oxide as a spin trap has greatly facilitated the study of ROS in various biological processes, including oxidative stress, inflammation, and aging. 4,5-Dimethylpyrimidine 1-oxide has also been used as a probe for the detection of free radicals in chemical reactions and in environmental studies.
Propriétés
Numéro CAS |
114969-53-8 |
|---|---|
Nom du produit |
4,5-Dimethylpyrimidine 1-oxide |
Formule moléculaire |
C6H8N2O |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
4,5-dimethyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O/c1-5-3-8(9)4-7-6(5)2/h3-4H,1-2H3 |
Clé InChI |
MFDNIKGJRLRWSL-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=CN=C1C)[O-] |
SMILES canonique |
CC1=C[N+](=CN=C1C)[O-] |
Synonymes |
Pyrimidine, 4,5-dimethyl-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)

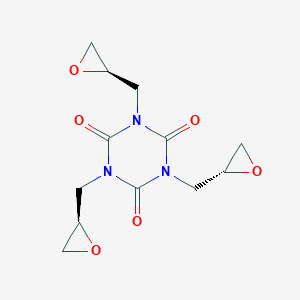
![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)
